HtpG protein - 134548-76-8

HtpG protein

Catalog Number: EVT-1520689
CAS Number: 134548-76-8
Molecular Formula: C25H39N3O5
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

HtpG is classified as a heat shock protein and is part of the larger family of chaperones known for their role in protein homeostasis. It is predominantly found in prokaryotic organisms but has homologs in eukaryotes, where it is referred to as heat shock protein 90. The expression of HtpG can be influenced by environmental factors such as temperature and nutrient availability, highlighting its adaptive significance in microbial physiology .

Synthesis Analysis

Methods and Technical Details

The synthesis of HtpG typically involves recombinant DNA technology. For instance, the gene encoding HtpG can be cloned into plasmid vectors suitable for expression in E. coli. Common methods include:

  • Transformation: Inserting plasmid DNA into competent E. coli cells.
  • Induction: Using agents like isopropyl β-D-1-galactopyranoside to induce protein expression at specific optical densities.
  • Purification: Employing affinity chromatography techniques, such as using His-tagged proteins with nickel-nitrilotriacetic acid resin, followed by elution with imidazole .

These methods ensure high yields of functional HtpG suitable for further studies.

Molecular Structure Analysis

Structure and Data

HtpG exhibits a characteristic structure typical of heat shock proteins, which includes:

  • Domain Architecture: Composed of an N-terminal ATPase domain and a C-terminal substrate-binding domain.
  • Conformational Dynamics: The protein undergoes significant conformational changes upon ATP binding and hydrolysis, which are essential for its chaperone activity.

Structural studies have revealed that HtpG forms homodimers or higher-order oligomers, facilitating its function in protein folding and stabilization .

Chemical Reactions Analysis

Reactions and Technical Details

HtpG participates in several biochemical reactions:

  • ATP Hydrolysis: The hydrolysis of adenosine triphosphate is critical for the conformational changes that enable substrate binding and release.
  • Protein Folding: HtpG assists in the refolding of denatured proteins, often engaging with misfolded polypeptides to prevent aggregation.

These reactions are vital for maintaining cellular proteostasis, especially under stress conditions where misfolded proteins accumulate .

Mechanism of Action

Process and Data

The mechanism by which HtpG operates involves several key steps:

  1. Stress Sensing: Upon exposure to stress (e.g., heat), HtpG expression is upregulated.
  2. Substrate Binding: HtpG binds to unfolded or misfolded proteins through its substrate-binding domain.
  3. ATP-Dependent Conformational Change: Binding of ATP induces a conformational change that promotes the release of properly folded proteins.
  4. Refolding Assistance: HtpG may also interact with co-chaperones to facilitate the refolding process.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

HtpG exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 90 kDa.
  • Thermal Stability: Can withstand temperatures up to 50°C without denaturing.
  • pH Stability: Functions optimally within a physiological pH range (around 7.0).
  • Solubility: Highly soluble in aqueous buffers, which is essential for its chaperone activity.

These properties underscore its role as a robust molecular chaperone capable of functioning under various environmental conditions .

Applications

Scientific Uses

HtpG has significant applications in various scientific fields:

  • Molecular Biology: Used as a model system for studying chaperone mechanisms.
  • Biotechnology: Explored for enhancing protein yield in recombinant protein production systems.
  • Pathogen Research: Investigated for its role in bacterial virulence and stress response mechanisms, making it a potential target for novel antimicrobial therapies.

Furthermore, understanding HtpG's function can provide insights into broader biological processes related to stress responses across different organisms .

Structural Biology of HtpG

Domain Architecture and Conformational Dynamics

HtpG, the bacterial homolog of eukaryotic Hsp90, exhibits a conserved tripartite domain architecture critical for its chaperone function. Each monomer comprises an N-terminal ATP-binding domain (NTD), a middle domain (MD), and a C-terminal dimerization domain (CTD). These domains undergo precisely coordinated conformational changes during ATP hydrolysis, enabling HtpG to stabilize client proteins.

N-terminal ATP-binding Domain

The NTD (residues 1–200 in E. coli) harbors a nucleotide-binding pocket belonging to the GHKL superfamily (Gyrase, Hsp90, Histidine Kinase, MutL). Key features include:

  • A hydrophobic ATP-binding pocket that binds adenine nucleotides with micromolar affinity [3].
  • A "lid" segment (residues 90–127) that undergoes ATP-driven conformational closure, sealing the nucleotide within the binding pocket [6].
  • Catalytic residue Glu34, essential for ATP hydrolysis. Mutations (E34A) reduce hydrolysis rates 10-fold, trapping HtpG in an ATP-bound tense (T) state [6].

Hydrogen-deuterium exchange mass spectrometry (HX-MS) reveals the NTD exhibits high solvent accessibility in the apo state but becomes rigidly protected upon ATP binding, indicating nucleotide-induced structural stabilization [6].

Middle Domain Substrate Interactions

The MD (residues 200–500) facilitates client protein binding and regulates ATPase activity:

  • It forms an extensive interface with the NTD in ATP-bound states, creating a composite catalytic site essential for hydrolysis [3].
  • A charged linker region (residues 210–230 in E. coli) connects the NTD and MD. Though structurally ordered, it enhances substrate affinity; truncation mutants show reduced binding to non-native proteins [2] [3].
  • The MD contains hydrophobic patches that transiently interact with partially folded client proteins, preventing aggregation [2].

Crystal structures of E. coli HtpG NTD-MD fragments show these domains are intimately associated, not connected through a flexible tether as previously modeled [3].

C-terminal Dimerization Domain and Four-Helix Bundle Formation

The CTD (residues 500–624) drives homodimerization via a novel four-helix bundle fold:

  • Each monomer contributes two antiparallel α-helices, forming a symmetrical coiled-coil structure [4] [9].
  • A solvent-exposed amphipathic helix (residues 550–565) projects from the dimer interface and serves as a putative substrate-binding site [9].
  • Disruption of the four-helix bundle abolishes dimerization and chaperone activity, confirming its functional necessity [4].

Table 1: Functional Domains of HtpG

DomainKey Structural FeaturesFunctional Role
N-terminalGHKL ATPase fold; Lid segment (residues 90–127)ATP binding/hydrolysis; Nucleotide-driven conformational switching
MiddleCharged linker; Hydrophobic substrate-binding sitesClient protein recognition; ATPase regulation
C-terminalFour-helix bundle; Solvent-exposed amphipathic helixDimer stabilization; Substrate binding

Oligomeric States and Quaternary Organization

Dimerization Mechanisms in Prokaryotes vs. EukaryotesHtpG functions as an obligate dimer, but its quaternary dynamics differ from eukaryotic Hsp90:

  • Prokaryotes: Dimerization is solely CTD-mediated. The E. coli HtpG CTD forms a stable dimer (Kd < 1 µM) even in isolation [4] [9].
  • Eukaryotes: Hsp90 dimerization involves both CTD and transient NTD associations. ATP binding induces NTD dimerization, creating a "closed" state absent in prokaryotes [2] [6].
  • Co-chaperones: Eukaryotic Hsp90 uses co-chaperones (e.g., p23, Aha1) to stabilize ATP-bound states. No co-chaperones are known for bacterial HtpG, suggesting intrinsic regulation [2].

ATP-Induced Conformational Changes

ATP binding triggers slow, sequential conformational transitions critical for chaperone function:

  • Nucleotide binding: ATP docks into the NTD pocket, inducing lid closure and local rigidification [6].
  • Interdomain association: The NTD and MD associate tightly, forming a catalytically active interface. This step is rate-limiting for hydrolysis [3] [6].
  • Global compaction: HtpG shifts from a "relaxed" (R) V-shaped apo dimer to a "tense" (T) compact state, protecting ~50 amide hydrogens from solvent exchange [6].
  • Hydrolysis and reset: ATP cleavage (τ = 90 s in E. coli) releases the chaperone from the T state, resetting the cycle [6].

Table 2: ATPase Cycle Kinetics of E. coli HtpG

ParameterValueMethodFunctional Implication
kcat0.011 ± 0.001 s−1Steady-state kineticsSlow hydrolysis enables client remodeling
KM (ATP)250 ± 82 µMMichaelis-MentenLow nucleotide affinity requires cellular [ATP] > 1 mM
Hydrolysis rate (khyd)0.0077 ± 0.0003 s−1Single-turnover assayHydrolysis is rate-limiting; ADP release is fast

HX-MS pulse-labelling experiments show conformational changes propagate from the NTD to distal regions over >100 seconds, enabling synchronized client protein remodeling [6].

Comparative Structural Analysis Across Species

Escherichia coli HtpG vs. Mycobacterium tuberculosis HtpGDespite high sequence conservation (~50% identity), key functional differences exist:

  • Genetic context: Mtb HtpG (Rv2299) is conserved in pathogenic mycobacteria (M. leprae, M. ulcerans) but absent in avirulent species (M. smegmatis). It is non-essential in vitro but critical for stress survival and CRISPR/Cas function [5] [7].
  • Metal dependence: Mtb HtpG is a Zn2+-dependent ATPase, unlike E. coli HtpG. Metal chelation abolishes its chaperone activity [10].
  • Chaperone partnerships: Mtb HtpG physically interacts with DnaJ2 (Kd ≈ 0.5 µM) and enhances DnaK ATPase activity, forming a cooperative refolding system. E. coli HtpG lacks this specific partnership [8] [10].
  • Stress response: ΔhtpG Mtb shows upregulated dnaJ1, dnaJ2, clpC1, and clpX expression, indicating proteostasis network rewiring to compensate for HtpG loss [10].

Table 3: Comparative Analysis of HtpG in E. coli and M. tuberculosis

FeatureE. coli HtpGM. tuberculosis HtpG
Gene IDhtpG (b0003)htpG (Rv2299)
Sequence IdentityReference~80%
EssentialityNon-essentialNon-essential in vitro
ATPase RegulationATP-dependentZn2+-dependent ATPase
Key Functional PartnersNone identifiedDnaJ2, DnaK, GrpE
CRISPR/Cas RoleRequired for λ-phage immunityMaintains Csm protein stability
Virulence AssociationThermotoleranceEssential for granuloma survival

Evolutionary Conservation of the Carboxy-Terminal Domain

The CTD exhibits the highest structural conservation across all domains of Hsp90 family proteins:

  • The four-helix bundle dimerization motif is invariant in bacteria, archaea, and eukaryotes, indicating ancient evolutionary origin [3] [9].
  • The solvent-exposed amphipathic helix (residues 550–565 in E. coli) is universally present, though its sequence varies. Mutations here impair substrate binding without affecting dimerization [4] [9].
  • Mycobacterium tuberculosis CTD shares 85% structural similarity with E. coli but has extended loops potentially involved in pathogen-specific partnerships [7].
  • Despite conservation, Mtb CTD lacks the MEEVD motif of eukaryotic Hsp90, explaining why it cannot bind TPR-domain co-chaperones [2] [7].

The CTD’s stability and conserved interface suggest it serves as a "structural hub" for integrating functional signals from variable N-terminal regions. This domain’s role in dimerization is non-negotiable across all species, as evidenced by the lethality of CTD truncations in yeast Hsp90 [2] [6].

Properties

CAS Number

134548-76-8

Product Name

HtpG protein

Molecular Formula

C25H39N3O5

Synonyms

HtpG protein

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